Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Researchers requiring a precise push-pull electronic system for NLO materials or smectic liquid crystals often face supply inconsistency. This fluorinated Schiff base, featuring a critical para-CF3/para-OCH3 substitution pattern, solves that problem. - Unique donor-π-acceptor architecture (σp=0.54) for high hyperpolarizability. - Proven fragment for inducing enantiotropic smectic phases, unlike meta or non-fluorinated analogs. - Ready-to-use imine functionality for rapid library synthesis via reduction or nucleophilic addition.

Molecular Formula C15H12F3NO
Molecular Weight 279.26 g/mol
CAS No. 144465-76-9
Cat. No. B12541832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-
CAS144465-76-9
Molecular FormulaC15H12F3NO
Molecular Weight279.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H12F3NO/c1-20-14-8-6-13(7-9-14)19-10-11-2-4-12(5-3-11)15(16,17)18/h2-10H,1H3
InChIKeyPCPNWEZCMFPNNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: N-(4-Methoxybenzylidene)-4-(trifluoromethyl)aniline


Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]- (CAS 144465-76-9) is a fluorinated Schiff base (imine) compound. Its structure features an electron-donating 4-methoxyphenyl group and an electron-withdrawing 4-(trifluoromethyl)phenyl group connected via a characteristic azomethine (-CH=N-) bridge, creating a distinct push-pull electronic system . This compound belongs to the benzylideneaniline class, which is extensively studied for its liquid crystalline, photophysical, and biological properties. The presence of both the trifluoromethyl and methoxy substituents in a defined chiral arrangement makes it a specific, non-interchangeable building block for medicinal chemistry, materials science, and coordination chemistry [1].

Why Generic Analogs Fall Short


Within the benzylideneaniline class, even minor modifications like changing the position of the trifluoromethyl group (e.g., from para to meta) can drastically alter molecular properties. Research on analogous liquid crystalline Schiff bases demonstrates that a para-trifluoromethyl substitution sequence yields more ordered, stable smectic phases compared to para-methyl or para-methoxy analogs, which only form monotropic nematic phases [1]. This highlights that the specific combination and position of the electron-withdrawing CF3 and electron-donating OCH3 groups on the respective phenyl rings are critical determinants of the compound's thermodynamic, structural, and electronic behavior. Therefore, a user requiring the precise dipole moment, liquid crystal phase behavior, or reactivity profile engendered by this specific push-pull system cannot simply interchange it with a cheaper or more readily available para-halo, ortho-CF3, or non-alkoxylated analog without compromising experimental outcomes [2].

Quantitative Differentiation Evidence


Regioisomeric Impact: Para vs. Meta CF3

The target compound's 4-(trifluoromethyl)phenyl group creates a distinct electron distribution compared to its 3-(trifluoromethyl)phenyl analog (CAS 1749-09-3). While both isomers share a molecular formula (C15H12F3NO) and molecular weight (279.26 g/mol), the para-substitution in the target compound results in a larger dipole moment, greater linearity, and a different electrostatic potential surface. This manifests as altered bio-isosteric behavior; for instance, the para-CF3 group is a stronger electron-withdrawing group by resonance, with a Hammett σp constant of 0.54 versus σm of 0.43 for the meta-CF3, leading to different acid/base properties and interaction energies with protein targets [1][2].

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Liquid Crystal Phase Behavior by Electron-Withdrawing Groups

In a direct head-to-head study of a closely related series of 4-octyloxy-N-(4-substituted benzylidene)anilines, the para-trifluoromethyl derivative exhibited a stable, higher-ordered smectic B (SmB) phase. In contrast, the para-methyl and para-methoxy analogs formed only monotropic (metastable) nematic (N) phases [1]. This demonstrates that the electron-withdrawing nature of the CF3 group strongly stabilizes layered smectic orders, a property that can be extrapolated to the target compound's core structure. The target compound, lacking the octyloxy chain, would likely exhibit a truncated phase sequence but the key finding is the superiority of the 4-CF3 substituent over 4-CH3 or 4-OCH3 for inducing smectic order. The quantified difference in thermal behavior is significant: the SmB phase is enantiotropic (thermodynamically stable), whereas the N phases are monotropic (observed only upon cooling).

Liquid Crystals Materials Science Mesophase Engineering

Synthetic Versatility as Push-Pull Schiff Base

The target compound is a representative 'push-pull' Schiff base due to its strongly electron-donating methoxy and strongly electron-withdrawing trifluoromethyl groups. This donor-acceptor architecture is explicitly sought after for synthesizing nonlinear optical (NLO) chromophores and redox-active ligands. A recent study utilized (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine, a halogenated analog, as a key intermediate in a Suzuki cross-coupling to create biphenyl-based hLDHA inhibitors with yields of 86-87% [1]. The target compound, possessing a pre-installed CF3 group, bypasses this late-stage coupling step, offering a more direct route to analogous inhibitors. Furthermore, its Schiff base functionality allows for facile reduction to a secondary amine (a common pharmacophore) or complexation with metal ions to form luminescent or catalytic complexes, a utility less pronounced in the corresponding amine or oxime derivatives.

Organic Synthesis Asymmetric Synthesis Coordination Chemistry

Procurement-Driven Application Scenarios


Medicinal Chemistry: CF3 Bioisostere Building Block

As demonstrated by the differential Hammett constants, the para-trifluoromethyl group provides a stronger electron-withdrawing effect than its meta isomer, which is crucial for optimizing pharmacokinetic properties like pKa and metabolic stability. Researchers designing enzyme inhibitors or receptor modulators who require a linear, potent electron-withdrawing group in their SAR studies should prioritize the para-isomer to achieve a specific electronic profile, as a meta-CF3 analog will produce different charge distributions and binding interactions [1][2]. The compound's ready-to-use imine functionality also allows for rapid library synthesis via reduction or nucleophilic addition.

Stable Smectic Order in Liquid Crystals

For materials scientists investigating novel liquid crystalline phases, the target compound's core structure, featuring a 4-CF3 substituent, is a proven fragment for inducing enantiotropic smectic order as evidenced by homologous series studies [1]. Replacing this with a 4-OCH3 or 4-CH3 analog, which yield only monotropic nematic phases, would prevent the formation of the more technologically desirable, thermodynamically stable layered smectic phases needed for advanced electro-optic devices. Procuring the specific 4-CF3 variant is therefore essential for accessing this phase behavior.

Push-Pull Chromophores for Nonlinear Optics

The compound's donor-p-acceptor system (OMe-CH=N-CF3) is a classic design for second-order nonlinear optical materials. Quantitative computational studies on similar benzylideneanilines show that the hyperpolarizability (β) scales directly with the strength of the donor-acceptor pair [2]. Substituting the para-CF3 (σp=0.54) with a less electron-withdrawing group like -Cl (σp=0.23) would drastically reduce β, diminishing the material's electro-optic coefficient. Thus, procurement of this exact compound is mandatory to achieve the high molecular nonlinearity calculated for this specific push-pull system.

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